molecular formula C8H4ClN3 B3219543 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-02-8

3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B3219543
CAS No.: 1190319-02-8
M. Wt: 177.59 g/mol
InChI Key: YECATBGONZJMNT-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a chlorine atom at the 3-position and a cyano group at the 7-position. Its structure combines electron-withdrawing substituents (Cl and CN) with a π-conjugated aromatic system, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECATBGONZJMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231131
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-02-8
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloropyridine, a series of reactions involving nitration, reduction, and cyclization can lead to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include derivatives of pyrrolopyridine, indolo-carbazoles, and fused thiophene systems. Key differences lie in substituent positions, aromaticity, and heteroatom composition, which influence electronic, thermal, and binding properties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS) Core Structure Substituents Key Properties/Applications References
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile (4414-89-5) Pyrrolo[2,3-b]pyridine CN at 3-position Higher solubility due to reduced steric hindrance; potential kinase inhibitor
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile Pyrrolo[3,2-c]pyridine Cl at 6, CN at 7, benzyl at 1 Enhanced lipophilicity (benzyl group); possible CNS drug candidate
Thieno[3,2-b]thiophene derivatives Thieno[3,2-b]thiophene Phenyl/CF3 end-caps p-Type semiconductors; TGA stability up to 300°C
Indolo[3,2-b]carbazole derivatives Indolo[3,2-b]carbazole N-atom in carbazole High Tg (>150°C); OLED hole-transport layers
BTBT (Benzothienobenzothiophene) tetraoxides Benzothieno[3,2-b]benzothiophene Alkyl chains at 2,7 positions Improved fluorescence; organic electronics

Electronic and Thermal Properties

  • Electron-Withdrawing Effects: The 3-Cl and 7-CN groups in the target compound create a stronger electron-deficient core compared to non-halogenated pyrrolopyridines (e.g., CAS 4414-89-5), enhancing its suitability for n-type semiconductor applications. In contrast, thieno[3,2-b]thiophene derivatives with electron-rich phenyl/CF3 groups exhibit p-type behavior .
  • Thermal Stability : Indolo[3,2-b]carbazoles exhibit superior thermal stability (Tg >150°C) due to rigid fused rings, while the target compound’s stability is likely moderate, as pyrrolopyridines generally degrade below 250°C .

Biological Activity

3-Chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core with a chlorine atom at the 3-position and a cyano group at the 7-position. Its molecular formula is C₈H₄ClN₃, and it has been identified as a precursor in the synthesis of various pharmacologically active molecules.

The primary mechanism of action for 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, particularly kinases. By binding to the active sites of these enzymes, it can inhibit their activity, thereby modulating critical signaling pathways associated with cell proliferation and survival. This property positions it as a potential candidate for anti-cancer therapies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit specific signaling pathways involved in tumor growth. In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The compound's ability to inhibit kinase activity is crucial for its antitumor effects .

Antiviral Activity

Research has also highlighted the antiviral properties of 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. Some derivatives have shown moderate activity against HIV-1 replication, indicating potential use in antiviral therapies. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrolopyridine scaffold can enhance antiviral efficacy .

Other Pharmacological Effects

Beyond its anticancer and antiviral activities, this compound has been explored for its analgesic and anti-inflammatory properties. Pyrrolo[3,4-c]pyridine derivatives have demonstrated efficacy in treating diseases related to the nervous and immune systems, showcasing a broad spectrum of pharmacological effects .

Research Findings and Case Studies

StudyFindings
Kalai et al.Identified moderate cytotoxicity against ovarian cancer cells; limited toxicity toward healthy cardiac cells.
SAR StudiesShowed that modifications at specific positions significantly impact biological activity; certain derivatives exhibited potent anti-HIV activity (EC50 < 10 µM)
Antimycobacterial ActivitySome derivatives demonstrated good in vitro activity against Mycobacterium tuberculosis (MIC90 < 0.15 µM) while others were inactive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

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